Compound Description: This compound is a novel organic salt synthesized via a Lewis acid-base reaction. It features a 5-bromo-1H-indole moiety linked to a phosphaadamantane cage through a (4-methoxyphenyl)methyl bridge. []
Relevance: This compound shares the core 5-bromo-1H-indole structure with 5-bromo-1H-indol-3-yl octanoate. The difference lies in the substituent at the 3-position of the indole ring. While 5-bromo-1H-indol-3-yl octanoate has an octanoate ester, this compound possesses a complex (4-methoxyphenyl)methyl-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate substituent. []
Compound Description: This compound is a halogenated indole derivative characterized by single-crystal X-ray diffraction. Its structure features a 5-bromo-4-chloro-1H-indole core with acetylation at the 1-position and a complex tetrahydropyran triacetate substituent at the 3-position through an oxygen linker. []
Relevance: While both this compound and 5-bromo-1H-indol-3-yl octanoate share the 5-bromo-1H-indole moiety, this compound has an additional chlorine atom at the 4-position. Additionally, the substituent at the 3-position is a complex tetrahydropyran triacetate linked through an oxygen atom, distinct from the octanoate ester in 5-bromo-1H-indol-3-yl octanoate. []
Compound Description: This compound is characterized by the presence of a 5-bromo-1H-indole moiety connected to a substituted hexahydroquinoline ring system. It exists as two independent molecules in the asymmetric unit, differing in the twist of the indole ring with respect to the hexahydroquinoline ring. []
Compound Description: This class of compounds, specifically 2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), has been investigated for its antimicrobial and antibiofilm properties. These compounds are characterized by a 1H-indole moiety linked to a benzimidazole ring system. []
Relevance: This class of compounds, particularly the example with a bromine substituent at the 5-position of the indole ring, shares the core 5-bromo-1H-indole structure with 5-bromo-1H-indol-3-yl octanoate. The key difference lies in the presence of a benzimidazole ring system instead of the octanoate ester at the 3-position of the indole. []
Compound Description: This compound features a 5-bromo-1H-indole moiety attached to a decahydroacridine-dione system. It forms layers in its crystal structure through N—H⋯O hydrogen bonds. []
Relevance: The common feature between this compound and 5-bromo-1H-indol-3-yl octanoate is the presence of the 5-bromo-1H-indole group. The difference lies in the substituent at the 3-position, where this compound has a decahydroacridine-dione system instead of the octanoate ester. []
Compound Description: This compound was designed as a potential SPECT imaging agent for the translocator protein (TSPO). It incorporates both benzoxazolone and indole moieties, which are known TSPO pharmacophores. []
Relevance: This compound differs from 5-bromo-1H-indol-3-yl octanoate by the presence of a propanoate group substituted with a benzoxazolone acetamide at the 3-position of the indole ring. Notably, the benzoxazolone unit also carries a bromine atom, showcasing the importance of halogen substitutions in this chemical series. []
Compound Description: This compound, characterized by X-ray crystallography, features a 5-bromo-1H-indole unit linked to a complex isoxazolone-indolinone system. []
Relevance: Similar to 5-bromo-1H-indol-3-yl octanoate, this compound contains a 5-bromo-1H-indole group. The difference lies in the substituent at the 3-position of the indole, which is an isoxazolone-indolinone structure in this compound compared to the octanoate ester. []
Compound Description: This compound is another complex molecule containing a 5-bromo-1H-indole moiety. Its structure includes a spirocyclic system involving cyclohexane, imidazo[1,5-b]isoxazole, and an isopropyl substituent. []
Relevance: The shared structural feature between this compound and 5-bromo-1H-indol-3-yl octanoate is the 5-bromo-1H-indole group. The key difference lies in the 3-position substituent, where this compound has a (methylene)spirocycle system compared to the octanoate ester in 5-bromo-1H-indol-3-yl octanoate. []
Compound Description: This compound features a 5-bromo-1H-indole unit linked to a substituted pyrrole ring. It forms inversion dimers in its crystal structure through N—H⋯N hydrogen bonds. []
Compound Description: This compound is structurally similar to the previous one, with a nitro group replacing the methoxy group on the phenyl ring attached to the pyrrole. It also forms hydrogen-bonded chains in its crystal structure. []
Relevance: This compound is another example of a 5-bromo-1H-indole core linked to a pyrrole system, similar to the previous compound. The only structural difference from the previous example is the presence of a nitro group instead of a methoxy group on the phenyl ring attached to the pyrrole. It remains distinct from 5-bromo-1H-indol-3-yl octanoate due to the complex pyrrole substituent at the 3-position of the indole. []
Compound Description: This compound is another 5-bromo-1H-indole-containing molecule, featuring additional halogen substitutions on the benzoyl and phenyl groups attached to the pyrrole ring. []
Relevance: This compound further emphasizes the recurrent motif of 5-bromo-1H-indole linked to a pyrrole ring system. The additional halogen substitutions on the benzoyl and phenyl groups highlight the structural diversity within this class. It differs from 5-bromo-1H-indol-3-yl octanoate due to the substituted pyrrole-carbonitrile system at the 3-position of the indole ring. []
Compound Description: This compound, a salt, is composed of a protonated 5-bromogramine cation and a nitrate anion. It forms chains and layers in its crystal structure through various hydrogen bonds. []
Relevance: This compound shares the 5-bromo-1H-indole core structure with 5-bromo-1H-indol-3-yl octanoate. Instead of an octanoate ester at the 3-position, this compound possesses a (dimethylamino)methyl group, highlighting the variation in substituents at this position amongst the related compounds. []
Compound Description: This compound is synthesized via a nitrosoarene-alkyne cycloaddition. It features a 5-bromo-1-hydroxy-1H-indole linked to a benzotriazole group via a carbonyl bridge. []
Relevance: This compound shares the 5-bromo-1H-indole moiety with 5-bromo-1H-indol-3-yl octanoate, though it has an additional hydroxyl group at the 1-position. The 3-position substituent is a benzotriazole group linked through a carbonyl group, distinct from the octanoate ester. []
Compound Description: This chiral indole derivative features a 5-bromo-1H-indole with a benzyl group at the 1-position and a hydroxy-methylacetamide group at the 3-position. []
Relevance: This compound shares the 5-bromo-1H-indole core with 5-bromo-1H-indol-3-yl octanoate. It differs by having a benzyl substituent at the 1-position of the indole and a hydroxy-methylacetamide group at the 3-position instead of the octanoate ester. []
Compound Description: This compound features a 5-bromo-1H-indole linked to an acetohydrazide group through a methylene bridge, which is further connected to another indole unit. []
Compound Description: This compound is symmetrical and contains two 5-bromo-1H-indole units connected by a but-2-ene-1,4-diyl linker. It forms chains in its crystal structure through N—H⋯O hydrogen bonds. []
Compound Description: This molecule features a 5-bromo-1H-indole moiety connected to a tetrahydroazepine ring which is further substituted with a propanone group. []
Relevance: The structural similarity lies in the presence of the 5-bromo-1H-indole group. The key distinction is the presence of a tetrahydroazepine-propanone system at the 3-position of the indole in this compound, contrasting with the octanoate ester in 5-bromo-1H-indol-3-yl octanoate. []
Compound Description: This compound is characterized by a 6-bromo-1H-indole group linked to a diphenylpropanone moiety via the 3-position. It has been characterized by X-ray crystallography. []
Relevance: While this compound bears a close resemblance to 5-bromo-1H-indol-3-yl octanoate with its bromo-indole core, the bromine substitution is at the 6-position instead of the 5-position. Moreover, the 3-position is substituted with a diphenylpropanone group rather than an octanoate ester. []
Compound Description: This compound features a 5-bromo-1H-indole with a 3-chlorobenzyl group at the 1-position and a methyl group at the 2-position. It forms inversion dimers in its crystal structure via O—H⋯O hydrogen bonds. []
Relevance: This compound exhibits a 5-bromo-1H-indole core structure. Unlike 5-bromo-1H-indol-3-yl octanoate, it has a 3-chlorobenzyl group at the 1-position, a methyl group at the 2-position, and an acetic acid group at the 3-position. []
Compound Description: This compound has been studied as a potential inhibitor of complement factor B, a key protein in the alternative pathway of the complement system. It features a 5-bromo-3-chloro-7-methyl-1H-indole scaffold with a dihydroimidazolyl substituent at the 4-position. []
Relevance: This compound demonstrates a significant variation from 5-bromo-1H-indol-3-yl octanoate. While it shares the 5-bromo-1H-indole core, it possesses additional chlorine and methyl substitutions at the 3- and 7-positions, respectively. Additionally, the presence of a dihydroimidazolyl group at the 4-position further distinguishes it from the target compound. []
Compound Description: This compound is synthesized through a chemoselective reduction reaction. It is characterized by a 5-bromo-1H-indole moiety connected to a pyrazol-ol ring system via a methylene bridge. []
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine
Compound Description: This compound has shown potential antidepressant and sedative activities in mice. It is a simple derivative of tryptamine with a bromine substituent at the 5-position of the indole ring. []
Relevance: This compound is closely related to 5-bromo-1H-indol-3-yl octanoate, sharing the 5-bromo-1H-indole core. The key difference lies in the 3-position substituent: a dimethylaminoethyl group in this compound versus an octanoate ester in the target compound. This highlights the variability in substituents at this position while retaining the core indole structure. []
Compound Description: This compound is a hydantoin derivative bearing a 6-bromo-1H-indole moiety linked via a methylene bridge. It is classified as a spirohydantoin analog and has potential for treating epilepsy. []
Relevance: This compound shares a structural resemblance to 5-bromo-1H-indol-3-yl octanoate with its bromo-indole core but differs in the position of the bromine substituent (6-position vs. 5-position). Furthermore, it features a hydantoin ring linked through a methylene bridge at the 3-position of the indole, contrasting with the octanoate ester in the target compound. []
Compound Description: This compound is synthesized via Japp-Klingemann and Fischer indole cyclization reactions. It is characterized by a 5-bromo-1H-indole moiety with a bromopropyl group at the 1-position and a pyrrolidine carboxylic acid group connected at the 3-position via a methylene bridge. []
Compound Description: This compound features a 1-phenylsulfonyl-1H-indole moiety with a bromoacrylate group at the 3-position. []
Relevance: While this compound shares the indole core, it lacks the bromine substituent at the 5-position that is present in 5-bromo-1H-indol-3-yl octanoate. Additionally, it features a phenylsulfonyl group at the 1-position and a bromoacrylate group at the 3-position, which distinguishes it from the target compound. []
Compound Description: This compound is prepared via a multi-step synthesis and serves as a versatile intermediate for generating thieno[2,3-b]pyridine derivatives. It incorporates a 1H-indole moiety linked to a dihydrothioxopyridine ring. []
Relevance: This compound differs from 5-bromo-1H-indol-3-yl octanoate by the absence of the bromine substituent on the indole ring. Furthermore, the 3-position of the indole is connected to a dihydrothioxopyridine-carbonitrile system instead of an octanoate ester. []
Bis(5-bromo-1H-indol-3-yl)methane (BBIM)
Compound Description: This compound, also known as 3,3′-Di(5-bromoindolyl)methane, is synthesized by reacting 5-bromoindole with N-(hydroxymethyl)acrylamide under acidic conditions. []
Relevance: Unlike 5-bromo-1H-indol-3-yl octanoate, which has one 5-bromo-1H-indole unit, BBIM contains two such units connected by a methylene bridge at the 3-position. []
Compound Description: This series of compounds incorporates indole and 1,3,4-oxadiazole moieties linked by a sulfanyl acetamide group. They have been investigated for their antibacterial, hemolytic, and enzyme inhibitory activities. []
Compound Description: This compound features a 5-bromo-1H-indole moiety with a methoxyphenyl group at the 2-position and a 1-hydroxyethyl group at the 7-position. Its structure has been elucidated using X-ray crystallography. []
Relevance: This compound, while sharing the 5-bromo-1H-indole core, presents notable differences from 5-bromo-1H-indol-3-yl octanoate. It incorporates a methoxyphenyl substituent at the 2-position and a 1-hydroxyethyl group at the 7-position, highlighting variations in substitution patterns around the indole scaffold. []
Compound Description: This compound is a byproduct obtained during the synthesis of 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one. It features a 5-bromo-indole core with an amino-phenyl group at the 7-position and an ethanone substituent. []
Relevance: This compound shares the 5-bromo-indole core but differs from 5-bromo-1H-indol-3-yl octanoate in several ways. It has an amino-phenyl group at the 7-position, a methyl group at the 4-position, and an ethanone substituent at the 5-position of the indoline ring, contrasting with the unsubstituted indoline and octanoate ester in the target compound. []
5-(1H-indol-2-yl)-1-methyl-6,7-dihydro-2H-indazole and 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole
Compound Description: These two compounds are regioisomers featuring an indole unit linked to a dihydroindazole ring. The isomers differ in the position of the methyl group on the indazole ring. []
Relevance: These compounds, while containing an indole core, lack the bromine substitution at the 5-position found in 5-bromo-1H-indol-3-yl octanoate. Moreover, the linkage between the indole and the dihydroindazole ring system further distinguishes them from the target compound. []
Compound Description: This compound is a complex indole derivative containing a phenylsulfonyl group at the 1-position and a substituted acetamide group at the 2-position. It forms molecular chains and layers in its crystal structure through hydrogen bonds and C—H⋯π interactions. []
Relevance: This compound shares the indole core structure but significantly differs from 5-bromo-1H-indol-3-yl octanoate. It has bromine substitutions at both the 2- and 3-positions of the indole, a phenylsulfonyl group at the 1-position, and a complex acetamide group at the 2-position, contrasting with the 5-bromo and 3-octanoate substitutions in the target compound. []
Methyl 3-(1H-indol-1-yl) Propanoate
Compound Description: This compound is a simple indole derivative synthesized by reacting 3,3′-dithiobispropionate with indole followed by hydrolysis and acidification. []
Relevance: This compound shares the indole core but lacks the 5-bromo substitution present in 5-bromo-1H-indol-3-yl octanoate. Additionally, it features a propanoate group at the 1-position of the indole ring, differentiating it from the target compound. []
p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These two compounds are indole-based sulfonamides, differing only in the para-substituent on the benzenesulfonamide group (methyl vs. methoxy). They have potential applications in various fields due to their diverse biological activities. []
Relevance: These compounds share the indole core structure but differ from 5-bromo-1H-indol-3-yl octanoate in several ways. They lack the bromine substitution at the 5-position, have a phenyl group at the 2-position, and a benzenesulfonamide group at the 7-position of the indole ring. These variations highlight the diverse modifications possible on the indole scaffold. []
Compound Description: This compound is a complex indole derivative based on the isatin scaffold. It features a 5-bromo substitution and a benzyl group attached to the nitrogen atom of the isatin ring. []
Compound Description: This molecule, belonging to the indole-benzimidazole hybrid class, has displayed promising in vitro cytotoxic activity against various cancer cell lines. []
Relevance: This compound shares the 5-bromo-1H-indole core structure with 5-bromo-1H-indol-3-yl octanoate. The difference lies in the presence of a 5-methyl-1H-benzo[d]imidazole ring system at the 3-position of the indole, instead of the octanoate ester in the target compound. []
2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide (2)
Compound Description: This compound represents a potential new structural scaffold for developing more selective peptide deformylase (PDF) inhibitors. It features a 5-bromo-1H-indole moiety linked to a hydroxyacetamide group at the 3-position. []
Relevance: This compound shares the 5-bromo-1H-indole core with 5-bromo-1H-indol-3-yl octanoate but differs in the substituent at the 3-position. While the target compound has an octanoate ester, this compound possesses a hydroxyacetamide group, highlighting the variability in potential substituents at this position. []
Compound Description: This compound, a 1-methyl-1H-indole–pyrazoline hybrid, has shown potent tubulin polymerization inhibition and in vitro growth inhibitory activity against various human cancer cell lines. []
Compound Description: This tryptamine salicylic acid derivative has demonstrated potent and broad-spectrum anticancer activity against a panel of human cancer cell lines. []
Relevance: This compound shares the 5-bromo-1H-indole core structure with 5-bromo-1H-indol-3-yl octanoate. The key difference is the presence of an ethyl-2-hydroxy-3-methyl-benzamide substituent at the 3-position of the indole, contrasting with the octanoate ester in the target compound. []
Compound Description: This compound is a modified version of MBIP, designed for improved pharmacokinetics and lipophilicity as a SPECT imaging agent for TSPO. It features a benzoxazolone unit with a chlorine atom instead of bromine, linked to an indole-propionate scaffold. []
Relevance: While structurally similar to MBIP, this compound retains the core indole-propionate structure but substitutes the bromine atom on the benzoxazolone unit with a chlorine atom. This highlights the potential for halogen variations in this class of compounds. Both compounds differ from 5-bromo-1H-indol-3-yl octanoate by the presence of a propanoate group substituted with a benzoxazolone acetamide at the 3-position of the indole ring. []
Compound Description: This melatonin analog exhibits neuroprotective and memory-enhancing properties in mice models. It features a methoxyindole moiety linked to an oxadiazole ring through an ethyl bridge. []
Compound Description: This compound is an intermediate in the synthesis of indole-based anticancer drugs. It features a 6-bromo-1H-indole moiety with a benzyl group at the 1-position and an acrylate group at the 3-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CZC-8004 is an aminopyrimidine that binds a range of tyrosine kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES. It inhibits these kinases at low micromolar concentrations and can be immobilized to capture and purify these enzymes.